molecular formula C20H23ClN2O2 B1589584 Gelsemine, monohydrochloride CAS No. 35306-33-3

Gelsemine, monohydrochloride

Cat. No.: B1589584
CAS No.: 35306-33-3
M. Wt: 358.9 g/mol
InChI Key: AVNIVHTXRYXBIV-MIHKJYBASA-N
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Mechanism of Action

Target of Action

Gelsemine, monohydrochloride is a natural alkaloid that primarily targets the mammalian glycine receptors . These receptors are inhibitory neurotransmitter-gated ion channels in the central nervous system (CNS) . The activation of these receptors leads to an inhibitory postsynaptic potential in neurons following chloride ion influx .

Mode of Action

This compound interacts with its targets, the glycine receptors, in a subunit-specific manner . It acts as an agonist, causing the receptors to open and allow chloride ions to flow into the neuron . This influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential . This results in an overall inhibitory effect on neuronal activity .

Biochemical Pathways

The action of this compound on glycine receptors affects several biochemical pathways. It has been shown to inhibit the over-expression of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), in the brain of mice . Moreover, it increases the expression of pSer9-glycogen synthase kinase-3β (GSK3β), and decreases the hyper-phosphorylation of tau protein . These actions suggest that this compound may have a role in modulating inflammatory responses and tau protein-related pathways in the CNS .

Pharmacokinetics

This suggests that it has good bioavailability in the CNS, which is crucial for its neurological effects .

Result of Action

The action of this compound results in several molecular and cellular effects. It has been found to significantly alleviate cognitive impairments induced by β-amyloid (Aβ) oligomer, a main neurotoxin of Alzheimer’s disease (AD) . In addition, it substantially prevents Aβ oligomer-induced over-activation of microglia and astrocytes . Furthermore, this compound prevents Aβ oligomer-induced reduction of PSD-95, a representative post-synaptic protein .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the plant genus from which Gelsemine is extracted is native to the subtropical and tropical Americas, as well as to China and southeast Asia . The specific environmental conditions in these regions, such as climate and soil composition, may affect the production and potency of Gelsemine.

Biochemical Analysis

Biochemical Properties

“Gelsemine, monohydrochloride” is known to interact with various biomolecules, particularly the mammalian glycine receptor . It acts as an agonist of this receptor, leading to an inhibitory postsynaptic potential in neurons following chloride ion influx . This interaction results in systemic muscle relaxation .

Cellular Effects

“this compound” has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to alleviate neuroinflammation and cognitive impairments in β-amyloid (Aβ) oligomer-treated mice . It prevents Aβ oligomer-induced over-activation of microglia and astrocytes, indicating that “this compound” might reduce AD-related gliosis .

Molecular Mechanism

The molecular mechanism of action of “this compound” involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits the over-expression of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), in the brain of mice . Furthermore, it increases the expression of pSer9-glycogen synthase kinase-3β (GSK3β), and decreases the hyper-phosphorylation of tau protein .

Temporal Effects in Laboratory Settings

It has been shown that gelsemine at low concentrations (5–10 μg/kg) significantly alleviated cognitive impairments induced by β-amyloid (Aβ) oligomer .

Dosage Effects in Animal Models

In animal models, the effects of “this compound” vary with different dosages . At low concentrations (5–10 μg/kg), it significantly alleviated cognitive impairments induced by β-amyloid (Aβ) oligomer .

Metabolic Pathways

It is known that it interacts with the mammalian glycine receptor, suggesting involvement in neurotransmitter signaling pathways .

Transport and Distribution

It has been shown to penetrate the brain, suggesting that it may cross the blood-brain barrier .

Subcellular Localization

Given its ability to penetrate the brain and its interaction with the glycine receptor, it is likely that it localizes to the neuronal synapses .

Chemical Reactions Analysis

Types of Reactions: Gelsemine, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the indole structure, potentially leading to the formation of different oxidation products.

    Reduction: Reduction reactions can alter the functional groups within the molecule, affecting its biological activity.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce various reduced forms of gelsemine .

Properties

CAS No.

35306-33-3

Molecular Formula

C20H23ClN2O2

Molecular Weight

358.9 g/mol

IUPAC Name

(2'R,3S,5'S,8'S,11'S)-2'-ethenyl-4'-methylspiro[1H-indole-3,7'-9-oxa-4-azatetracyclo[6.3.1.02,6.05,11]dodecane]-2-one;hydrochloride

InChI

InChI=1S/C20H22N2O2.ClH/c1-3-19-10-22(2)16-11-9-24-15(8-13(11)19)20(17(16)19)12-6-4-5-7-14(12)21-18(20)23;/h3-7,11,13,15-17H,1,8-10H2,2H3,(H,21,23);1H/t11-,13?,15-,16+,17?,19+,20-;/m0./s1

InChI Key

AVNIVHTXRYXBIV-MIHKJYBASA-N

Isomeric SMILES

CN1C[C@@]2(C3C[C@H]4[C@]5(C2[C@H]1[C@H]3CO4)C6=CC=CC=C6NC5=O)C=C.Cl

SMILES

CN1CC2(C3CC4C5(C2C1C3CO4)C6=CC=CC=C6NC5=O)C=C.Cl

Canonical SMILES

CN1CC2(C3CC4C5(C2C1C3CO4)C6=CC=CC=C6NC5=O)C=C.Cl

Color/Form

PRISMS FROM METHANOL + ETHER

melting_point

326 °C

35306-33-3

Pictograms

Acute Toxic

solubility

SOLUBLE IN WATER, SLIGHTLY SOLUBLE IN ALCOHOL

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Gelsemine, monohydrochloride
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